5-ethyl-4-{[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-ETHYL-4-[((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound featuring a pyrazole and triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-4-[((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents include hydrazine derivatives, aldehydes, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-ETHYL-4-[((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triazole and pyrazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups into the pyrazole or triazole rings .
Scientific Research Applications
5-ETHYL-4-[((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ETHYL-4-[((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Imidazoles: Share similar heterocyclic structures and are used in various applications.
Thiazoles: Another class of heterocycles with diverse biological activities.
Quinolinyl-pyrazoles: Known for their pharmacological properties and structural similarities.
Uniqueness
5-ETHYL-4-[((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its unique combination of pyrazole and triazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13N7O3S |
---|---|
Molecular Weight |
347.36 g/mol |
IUPAC Name |
3-ethyl-4-[(E)-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H13N7O3S/c1-2-12-16-17-13(24)19(12)15-6-10-3-4-11(23-10)8-18-7-9(5-14-18)20(21)22/h3-7H,2,8H2,1H3,(H,17,24)/b15-6+ |
InChI Key |
CZFVJTXLRGRCNM-GIDUJCDVSA-N |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C/C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Canonical SMILES |
CCC1=NNC(=S)N1N=CC2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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